molecular formula C8H15N5O B13158927 1-[2-(Morpholin-4-YL)ethyl]-1H-1,2,4-triazol-3-amine

1-[2-(Morpholin-4-YL)ethyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13158927
M. Wt: 197.24 g/mol
InChI Key: FKWCGLSDKRKIHC-UHFFFAOYSA-N
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Description

1-[2-(Morpholin-4-YL)ethyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features both a morpholine and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Morpholin-4-YL)ethyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of morpholine with ethyl bromoacetate to form an intermediate, which is then reacted with 1H-1,2,4-triazol-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Morpholin-4-YL)ethyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

1-[2-(Morpholin-4-YL)ethyl]-1H-1,2,4-triazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 1-[2-(Morpholin-4-YL)ethyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Uniqueness: 1-[2-(Morpholin-4-YL)ethyl]-1H-1,2,4-triazol-3-amine is unique due to the presence of both morpholine and triazole rings, which confer specific chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

Molecular Formula

C8H15N5O

Molecular Weight

197.24 g/mol

IUPAC Name

1-(2-morpholin-4-ylethyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H15N5O/c9-8-10-7-13(11-8)2-1-12-3-5-14-6-4-12/h7H,1-6H2,(H2,9,11)

InChI Key

FKWCGLSDKRKIHC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2C=NC(=N2)N

Origin of Product

United States

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